![molecular formula C7H6N4O2 B1293129 6-甲基[1,2,4]三唑并[1,5-a]嘧啶-2-羧酸 CAS No. 1018144-12-1](/img/structure/B1293129.png)

6-甲基[1,2,4]三唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

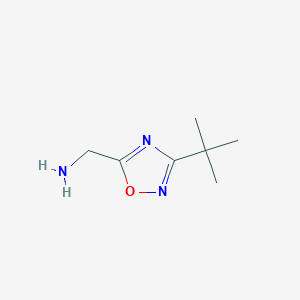

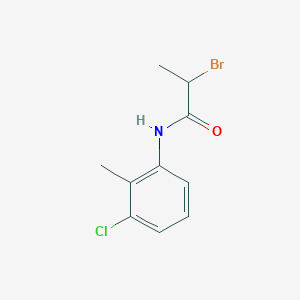

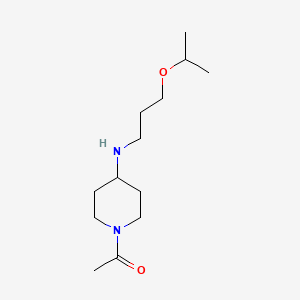

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (6-MTPCA) is an organic compound that belongs to the family of heterocyclic compounds. It is a derivative of the pyrimidine nucleus, with a methyl group attached to the 6-position of the ring. 6-MTPCA has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and materials science.

科学研究应用

抗菌应用

[1,2,4]三唑并[1,5-a]嘧啶骨架已被确定为开发新型抗菌剂的核心结构 。该分子中6-甲基和羧酸官能团的存在可能增强其与细菌酶或受体的相互作用,从而抑制细菌生长。

抗真菌和抗寄生虫活性

具有[1,2,4]三唑并[1,5-a]嘧啶结构的化合物已显示出有希望的抗真菌和抗寄生虫特性 。这使它们成为开发针对真菌感染和寄生虫病的治疗方法的宝贵工具,这些疾病在人类健康和农业中都是主要问题。

抗癌潜力

三唑并嘧啶衍生物正在被探索用于其抗癌活性。 它们与各种生物靶标相互作用的能力使它们适合设计新型抗癌药物 。三唑并嘧啶环上特定的甲基和羧酸取代基可能导致对癌细胞具有提高的疗效和选择性的化合物。

心血管应用

[1,2,4]三唑并[1,5-a]嘧啶的一些衍生物作为心血管血管舒张剂起作用 。它们可以调节血压,并在治疗心血管疾病方面具有潜在的治疗应用。

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They have also been reported to act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Mode of Action

For instance, some compounds can destabilize protein heterodimers, confirming an allosteric binding at the interface between protein subunits .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the activity of certain enzymes, such as phosphodiesterase (pde), in the cardiovascular system .

Pharmacokinetics

The molecular weight of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 150.1380 , which might influence its pharmacokinetic properties.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including anti-inflammatory and antiproliferative activities .

未来方向

The TP heterocycle has found numerous applications in medicinal chemistry and is expected to continue to be a focus of research due to its versatility . Further studies are needed to determine the ability of the compounds to interfere with RdRP functions, their metabolic stability, and to predict their binding mode within the PA C cavity .

生化分析

Biochemical Properties

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1) . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing cellular processes.

Cellular Effects

The effects of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in altered cell cycle progression and induction of apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of CDK2/cyclin A2, which is crucial for cell cycle regulation . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cellular processes .

Dosage Effects in Animal Models

The effects of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives . These interactions can influence various cellular processes, including DNA replication and repair .

Transport and Distribution

The transport and distribution of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . For example, it has been observed to accumulate in the nucleus, where it exerts its effects on DNA and associated proteins .

Subcellular Localization

The subcellular localization of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and histone proteins, influencing gene expression and chromatin structure . These interactions are essential for its biological activity and therapeutic potential.

属性

IUPAC Name |

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMCNFGPCAFLOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)